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Introduction to Enalapril Maleate Stability

Enalapril maleate ((S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate) is an
angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart
failure. As a prodrug, enalapril requires metabolic activation to enalaprilat for therapeutic activity. The
stability of enalapril maleate in pharmaceutical formulations represents a significant challenge due to its
susceptibility to various degradation pathways, particularly under conditions of elevated temperature and
humidity. These degradation processes can compromise therapeutic efficacy and potentially introduce toxic
impurities. Therefore, the development and implementation of robust stability-indicating assay methods
(SIAMs) is critical for ensuring product quality, safety, and shelf-life throughout the drug development

lifecycle and commercial manufacturing.

The complex degradation chemistry of enalapril maleate necessitates analytical methods capable of
separating and quantifying the drug substance from its degradation products. This document provides
comprehensive application notes and detailed experimental protocols for assessing enalapril maleate
stability using modern chromatographic and thermal techniques, with emphasis on green analytical

chemistry principles and regulatory compliance.
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Degradation Pathways of Enalapril Maleate

Enalapril maleate undergoes degradation through two primary pathways depending on environmental
conditions, with the nature of degradation products significantly influenced by pH. Understanding these

pathways is essential for developing effective stability-indicating methods and formulation strategies.

Table 1: Major Degradation Pathways of Enalapril Maleate

Degradation

Primary Products Conditions Favored Impact on Potency
Pathway
Intramolecular Diketopiperazine Acidic pH (2-3), Solid Significant loss with potential
cyclization (DKP) state toxic impurity
Hydrolytic Enalaprilat (Diacid) Alkaline pH (>5), High Direct loss of prodrug
deethylation humidity properties
Oxidative Multiple oxidative Oxidative stress Variable impact depending
degradation products conditions on extent
Thermal DKP and enalaprilat Elevated temperature Progressive loss over time

degradation

The diketopiperazine (DKP) impurity forms through intramolecular cyclization, particularly under acidic
conditions (pH 2-3) and in the solid state, while enalaprilat (the active diacid form) results from hydrolytic
deethylation, predominantly in alkaline environments (pH >5) [1]. Recent studies have demonstrated that
toxic DKP is preferentially formed at pH 2-3, while diacid formation dominates at pH values above 5 [1].
Under typical storage conditions, both degradation routes may occur simultaneously, with the relative

proportion of each impurity dependent on the microenvironmental pH within the dosage form.

The following diagram illustrates the primary degradation pathways of enalapril maleate and the

relationship between degradation products and conditions:

Figure 1: Primary degradation pathways of enalapril maleate and influencing conditions

© 2026 Smolecule. All rights reserved. 2/9 Tech Support


https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40544969/
https://pubmed.ncbi.nlm.nih.gov/40544969/
https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://www.smolecule.com/products/s007505?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Thermal stress significantly accelerates these degradation processes, with studies demonstrating that
enalapril maleate in solid state exhibits autocatalytic degradation kinetics in both dry and humid
atmospheres [2]. The presence of excipients can further complicate this picture, as demonstrated by thermal

analysis studies showing chemical interactions between enalapril maleate and tablet excipients during

storage at 40°C and 75% relative humidity for 90 days [3].

Analytical Methodologies for Stability Assessment

Liquid Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the

most widely employed technique for enalapril maleate stability assessment due to its robustness, sensitivity,

and ability to separate complex mixtures of degradation products.

Table 2: Comparison of HPLC Methods for Enalapril Maleate Analysis

Method . Green Optimized
Pharmacopoeial Method LC-MS Method
Parameter Method
Column C8 (250 x 4.6 mm; 5 pym) C18 (100 x 4.6 mm; 3.5 C18 (150 x 4.6 mm; 3.5 pym)
pm)
Mobile Acetonitrile:phosphate Ethanol:phosphate buffer  Acetonitrile:ammonium
Phase buffer pH 2.2 (25:75 v/v) pH 2.2 (30:70 v/v) formate with 0.1% formic
acid
Run Time ~15 minutes ~7 minutes ~10 minutes
Detection UV 215-220 nm UV 215-220 nm MS with ESI ionization
Green NEMI: 2 circles, Eco-Scale:  NEMI: 3 circles, Eco- Not specified
Metrics 84 Scale: 89
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Method . Green Optimized
Pharmacopoeial Method LC-MS Method
Parameter Method
Application Assay and related Simultaneous analysis of  Structural characterization of
substances enalapril, enalaprilat, degradation products
DKP

The green optimized HPLC method demonstrates significant advantages in terms of analysis time reduction
(approximately 8 minutes shorter per run), cost efficiency (US$ 0.40 savings per run in solvent
consumption), and environmental impact (17.1 mL reduction in organic solvent consumption per analysis)
while maintaining analytical performance [4]. This method has been validated for the simultaneous
quantification of enalapril, enalaprilat, and diketopiperazine with linear range of 140-260 pg mL~' for

enalapril and excellent green assessment scores (AGREE: 0.78 vs. 0.57 for the pharmacopoeial method) [4].

For forced degradation studies, liquid chromatography-mass spectrometry (LC-MS) provides critical
structural information for degradation product identification. Methods employing electrospray ionization
(ESI) have been successfully used to characterize the fragmentation patterns of enalapril and its

degradation products, enabling definitive identification of DKP and other impurities [5].

Alternative Analytical Techniques

High-performance thin-layer chromatography (HPTLC) offers a cost-effective alternative for stability
assessment, particularly in resource-limited settings. A validated HPTLC method employs precoated silica
gel F2s4 plates with a mobile phase consisting of 1-butanol, glacial acetic acid, and water (12:3:5, v/v) with
detection at 207 nm [6]. This method demonstrated adequate linearity (r = 0.998) over the range of 200-
1200 ng/band, with limits of detection and quantitation of 23.78 ng/band and 72.01 ng/band, respectively [6].
The method effectively separated enalapril from its degradation products under various stress conditions,

proving particularly susceptible to basic hydrolysis.

Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetry
(TG) provide complementary information about the solid-state stability and drug-excipient interactions.

Studies have shown that DSC and TG can detect interactions between enalapril maleate and excipients
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during storage, with results correlating well with HPLC data showing reduced enalapril content and DKP

formation after storage at 40°C/75% relative humidity for 90 days [3].

The following workflow diagram illustrates the comprehensive stability assessment approach for enalapril

maleate:

Figure 2: Comprehensive stability-indicating method workflow for enalapril maleate

Stabilization Strategies

The inherent instability of enalapril maleate in solid dosage forms necessitates implementation of effective
stabilization strategies during formulation development. Recent advances have focused on in situ salt
formation and manipulation of the microenvironment within the tablet matrix to suppress degradation

pathways.

A novel approach involves the incorporation of ionic excipients, specifically alkali metal salts, into the
granulation solution to facilitate conversion of enalapril maleate into its more stable sodium salt directly
within the dosage form [1]. This strategy, combined with ethanol as a hydrolysis inhibitor in the granulation
solution, effectively suppresses both the deethylation to diacid and cyclization to DKP. Formulations
utilizing this technology demonstrate significantly improved stability profiles, meeting ICH Q3B(R2)

requirements for impurities throughout a five-year shelf-life [1].

The absence of alkalinizing agents like sodium bicarbonate in tablet formulations has been linked to
increased DKP formation, as confirmed by thermal analysis studies [3]. Therefore, careful selection of
buffering agents and pH modifiers represents a critical factor in formulation design. Additionally, packaging
selection plays a vital role in stability, with studies comparing polyvinyl chloride/aluminum blister and
aluminum strip packaging demonstrating significant differences in degradation rates under accelerated

storage conditions [3].

Experimental Protocols

Green HPLC-UV Method for Simultaneous Analysis
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This protocol describes the simultaneous quantification of enalapril, enalaprilat, and diketopiperazine in

pharmaceutical formulations using a green HPLC-UV method [4].

Materials and Reagents:

e HPLC grade ethanol and water

¢ Phosphoric acid or potassium dihydrogen phosphate for buffer preparation
e Reference standards: enalapril maleate, enalaprilat, diketopiperazine

e Pharmaceutical formulations (tablets) for testing

Mobile Phase Preparation: Prepare phosphate buffer pH 2.2 by dissolving appropriate amount of potassium
dihydrogen phosphate in water, adjusting pH with phosphoric acid. Mix phosphate buffer and ethanol in ratio
of 70:30 (v/v). Filter through 0.45 pm membrane and degas by sonication for 10 minutes.

Chromatographic Conditions:

e Column: C18 (100 x 4.6 mm; 3.5 ym)

e Mobile phase: ethanol:phosphate buffer pH 2.2 (30:70, v/v)
e Flow rate: 1.0 mL/min

e Detection wavelength: 215-220 nm

¢ Injection volume: 10-20 L

e Column temperature: ambient (25 + 5°C)

e Run time: 7 minutes

System Suitability Requirements:

¢ Resolution between enalapril and closest degradation product: >2.0
¢ Tailing factor for enalapril peak: <2.0
e Theoretical plates for enalapril peak: >2000

Sample Preparation: For tablet analysis: weigh and powder not less than 20 tablets. Transfer accurately
weighed portion of powder equivalent to about 10 mg of enalapril to volumetric flask. Add diluent (mobile
phase or suitable solvent), sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter

through 0.45 pm membrane before injection.

Forced Degradation Study Protocol
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Forced degradation studies provide critical information about the intrinsic stability of drug substances and

the stability-indicating capability of analytical methods.

Stress Conditions:

¢ Acid hydrolysis: Expose sample to 0.1-1 M HCI at room temperature for 24 hours or 60°C for 1-2
hours

e Base hydrolysis: Expose sample to 0.1-0.5 M NaOH at room temperature for 1-4 hours

e Oxidative stress: Treat with 0.1-3% hydrogen peroxide at room temperature for 1-24 hours

e Thermal stress: Expose solid drug substance to 70-80°C for 1-14 days

¢ Photostress: Expose to visible and UV light (ICH Q1B option 2 conditions)

Procedure: Prepare drug solution at appropriate concentration (e.g., 1 mg/mL) in suitable solvent. Subject
aliquots to various stress conditions. Withdraw samples at appropriate time intervals and neutralize
hydrolytic stress samples immediately after treatment. Analyze stressed samples using the developed HPL.C

method alongside unstressed controls.

Interpretation: Monitor for the appearance of degradation peaks and decrease in the main peak. Aim for
approximately 5-20% degradation to avoid secondary degradation. Determine mass balance by adding peak

areas of all degradation products and remaining drug substance, comparing to unstressed control.

Regulatory Considerations and Method Validation

Stability-indicating methods for enalapril maleate must comply with regulatory requirements outlined in
ICH guidelines Q1A(R2) (Stability Testing), Q2(R1) (Method Validation), and Q3B(R2) (Impurities in New
Drug Products). Method validation should demonstrate specificity, linearity, accuracy, precision, range,

robustness, and system suitability.

Specificity must be established by demonstrating separation efficiency between enalapril and all potential
degradation products, including DKP and enalaprilat. For the green HPLC method, validation parameters
have demonstrated adequate linearity over the range of 140-260 pg mL ™! for enalapril, with corresponding
ranges established for degradation products [4]. Accuracy should be confirmed by recovery studies at 50%,

100%, and 150% of target concentration, with acceptance criteria of 98-102% recovery.

The application of green chemistry metrics (NEMI, GAPI, Eco-Scale, AGREE) represents an emerging

consideration in analytical method development, with regulatory agencies increasingly encouraging
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sustainable practices [4]. The optimized green HPLC method achieves significantly improved environmental
assessment scores compared to the pharmacopoeial method, particularly in the AGREE evaluation (0.78 vs.

0.57) [4].

Conclusion

The stability assessment of enalapril maleate requires a comprehensive approach incorporating modern
chromatographic techniques with emphasis on green chemistry principles. The optimized HPLC method
provided in these application notes offers significant advantages in terms of analysis time, cost efficiency,
and environmental impact while maintaining robust performance for simultaneous quantification of enalapril
and its major degradation products. The implementation of appropriate stabilization strategies, particularly
the in situ salt formation approach, can effectively suppress degradation pathways and ensure product quality
throughout the intended shelf-life. These detailed protocols provide researchers and pharmaceutical scientists
with practical guidance for developing, validating, and implementing stability-indicating methods that meet

both scientific and regulatory requirements.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The impact of ionic excipients on stabilization of enalapril ... [pubmed.ncbi.nim.nih.gov]
2. Evaluation of stability of enalapril maleate in solid phase [sciencedirect.com]

3. Evaluation of thermal stability of enalapril tablets using... maleate [link.springer.com]

4. A green HPLC-UV method for the simultaneous analysis of enalapril ... [pubs.rsc.org]
5. Study of forced degradation behavior of enalapril by... | Scilit maleate [scilit.com]

6. (PDF) A Stability - Indicating HPTLC Method for Quantification of... [academia.edu]

© 2026 Smolecule. All rights reserved. 8/9 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2025/ay/d5ay01199j
https://pubs.rsc.org/en/content/articlelanding/2025/ay/d5ay01199j
https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://www.smolecule.com/products/s007505?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40544969/
https://www.sciencedirect.com/science/article/abs/pii/S0731708502003254
https://link.springer.com/article/10.1007/s10973-015-4648-3
https://pubs.rsc.org/en/content/articlelanding/2025/ay/d5ay01199j
https://www.scilit.com/publications/f9c4cf608b1efbe3d90a692fc278d9fb
https://www.academia.edu/101565522/A_Stability_Indicating_HPTLC_Method_for_Quantification_of_Enalapril_Maleate_in_Tablets
https://www.smolecule.com/products/s007505?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Enalapril

Maleate Stability-Indicating Assay Methods]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b007505#enalapril-maleate-stability-indicating-assay-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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